3,6-Dibromo-8-methoxyquinoline
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Overview
Description
3,6-Dibromo-8-methoxyquinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocycle. Quinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-8-methoxyquinoline typically involves the bromination of 8-methoxyquinoline. One common method includes the use of molecular bromine (Br₂) under controlled conditions. For instance, selective bromination can be achieved by reacting 8-methoxyquinoline with bromine in the presence of a suitable solvent like chloroform . The reaction conditions, such as temperature and reaction time, are optimized to ensure the selective formation of the desired dibromo derivative.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require stringent control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-8-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like phenylboronic acids in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Bromination: Molecular bromine (Br₂) in chloroform.
Suzuki-Miyaura Coupling: Palladium catalysts and phenylboronic acids in the presence of a base.
Major Products:
Substitution Products: Depending on the substituents introduced, various aryl-substituted quinolines can be formed.
Scientific Research Applications
3,6-Dibromo-8-methoxyquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-8-methoxyquinoline is not fully elucidated, but it is believed to interact with various molecular targets and pathways. For instance, its anticancer activity may involve the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells . The bromine atoms and methoxy group likely play a role in enhancing its binding affinity to these targets.
Comparison with Similar Compounds
- 5,7-Dibromo-8-methoxyquinoline
- 6,8-Dibromo-4-methoxyquinoline
- 5-Bromo-8-methoxyquinoline
Comparison: 3,6-Dibromo-8-methoxyquinoline is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and biological activity. Compared to other dibromo derivatives, it may exhibit different pharmacological properties and chemical behavior .
Properties
Molecular Formula |
C10H7Br2NO |
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Molecular Weight |
316.98 g/mol |
IUPAC Name |
3,6-dibromo-8-methoxyquinoline |
InChI |
InChI=1S/C10H7Br2NO/c1-14-9-4-7(11)2-6-3-8(12)5-13-10(6)9/h2-5H,1H3 |
InChI Key |
CCTXVQXYHGDASB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C=N2)Br |
Origin of Product |
United States |
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